

experimental setup for chlorosulfonation of 2-methoxybenzoic acid

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Compound of Interest

Compound Name: Methyl 2-chloro-5-sulfamoylbenzoate

Cat. No.: B8781714

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Application Notes: Chlorosulfonation of 2-Methoxybenzoic Acid

Introduction

The chlorosulfonation of 2-methoxybenzoic acid is a crucial chemical transformation that introduces a chlorosulfonyl group ($-\text{SO}_2\text{Cl}$) onto the aromatic ring. This reaction produces 5-(chlorosulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The presence of both a carboxylic acid and a reactive sulfonyl chloride group makes it a versatile building block for creating more complex molecules, particularly sulfonylurea derivatives and sulfonamides, which exhibit a wide range of biological activities. The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The substitution typically occurs at the 5-position, para to the strongly activating methoxy group.

Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently and exothermically with water, generating toxic hydrogen chloride gas and sulfuric acid.^[1] It can cause severe burns to the skin and eyes and is extremely irritating to the respiratory system.^[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate

personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times. The reaction should be conducted in anhydrous conditions, and all glassware must be thoroughly dried before use. The quenching of the reaction mixture by pouring it into ice water must be done slowly and cautiously to control the exothermic reaction.

Experimental Protocol

This protocol is based on an established laboratory procedure for the synthesis of 5-chlorosulfonyl-2-methoxybenzoic acid.^[2]

Materials and Reagents:

- 2-Methoxybenzoic acid (o-anisic acid)
- Chlorosulfonic acid
- Dichloroethane (anhydrous)
- Sodium Chloride
- Ice
- Distilled water

Equipment:

- Three-necked round-bottom flask
- Stirring apparatus (magnetic stirrer or overhead stirrer)
- Dropping funnel
- Thermometer
- Heating mantle or oil bath
- Ice bath

- Buchner funnel and flask for vacuum filtration
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, prepare a mixture of 2-methoxybenzoic acid (26.8 g), dichloroethane (72 ml), and sodium chloride (10 g).^[2]
- **Addition of Chlorosulfonic Acid:** Cool the stirred mixture to 20°C. Slowly add chlorosulfonic acid (55 ml) dropwise from the dropping funnel over a period of 6 hours, ensuring the temperature is maintained at 20°C.^[2]
- **Reaction Heating:** After the addition is complete, warm the mixture to 40°C. After one hour at 40°C, increase the temperature to 65°C.^[2]
- **Reaction Completion:** Maintain the reaction mixture at 65-70°C for 17 hours to ensure the reaction goes to completion.^[2]
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 g of crushed ice with stirring.^[2] This step is highly exothermic and should be performed with caution in a fume hood.
- **Product Collection:** The product, 5-chlorosulfonyl-2-methoxybenzoic acid, will precipitate as a colorless solid.^[2] Collect the solid by vacuum filtration using a Buchner funnel.
- **Purification:** Wash the collected solid with cold water to remove any remaining acids. The product can be further purified by recrystallization if necessary. The reported yield for this procedure is approximately 65% (28.7 g).^[2]

Data Presentation

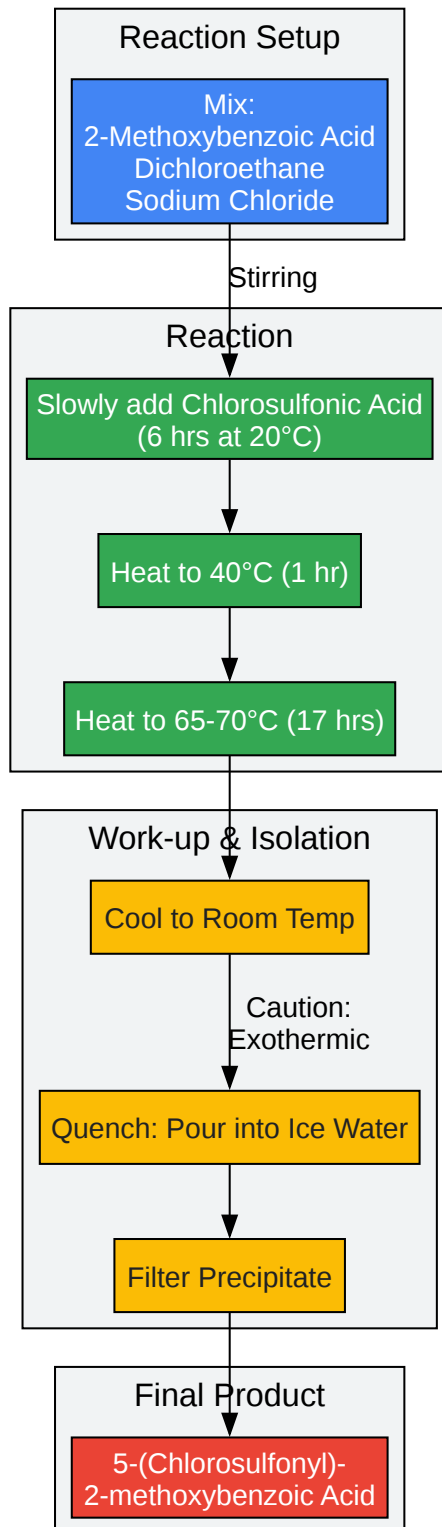
The following table summarizes quantitative data from various reported chlorosulfonation reactions of 2-methoxybenzoic acid and its methyl ester derivative.

| Starting Material | Molar Ratio (Substrate:Chlorosulfonic Acid) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|-------------------------------|---|----------------|-----------------------|---------------|---------------|-----------|
| 2-Methoxybenzoic Acid | 1 : 4.4 (approx.) | Dichloroethane | 20°C → 40°C → 65-70°C | 24 hours | 65% | [2] |
| Methyl 2-methoxybenzoate | 1 : 1 - 1:1.3 | None | 40-50°C | 2-3 hours | 78.5% | [3] |
| Methyl 2-methoxybenzoate | 1 : 4 | Not Specified | 50-60°C | 2.5-3 hours | 68% | [4] |
| 2-Methoxy-5-nitrobenzoic acid | Not Specified | Not Specified | 0-5°C | Not Specified | Not Specified | [4] |

Visualizations

Experimental Workflow for Chlorosulfonation

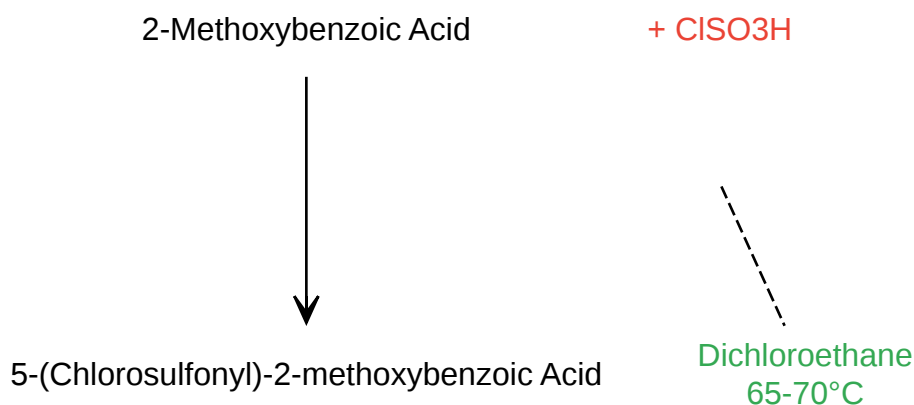
Experimental Workflow: Chlorosulfonation of 2-Methoxybenzoic Acid

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Caption: Workflow for the synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid.

Reaction Scheme

Chlorosulfonation Reaction Scheme



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Caption: Electrophilic substitution of 2-methoxybenzoic acid.

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